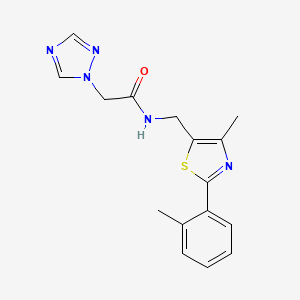

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound characterized by its thiazole and triazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₆H₁₇N₅OS

- Molecular Weight: 327.4 g/mol

The presence of the thiazole and triazole rings contributes significantly to its biological activity. Thiazoles are known for their diverse pharmacological effects, while triazoles have been extensively studied for their roles in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Compounds with similar thiazole and triazole structures have shown promising results in inhibiting cancer cell proliferation. For example:

- A derivative exhibited an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cells.

- Other derivatives demonstrated IC₅₀ values of 43.4 μM and 27.3 μM against human breast cancer T47D cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Thiazole derivatives are known to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of cyclooxygenase enzymes.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity: Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Interaction with Cell Membranes: The lipophilic nature of thiazole derivatives allows them to penetrate cell membranes effectively, leading to cellular uptake and subsequent biological effects.

- Modulation of Gene Expression: Some studies suggest that these compounds may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Antimicrobial Activity: A study evaluated various thiazole derivatives against clinical isolates of bacteria, revealing that certain modifications in the chemical structure enhanced antimicrobial potency .

- Cancer Cell Line Testing: Research involving a range of cancer cell lines has shown that specific substitutions on the triazole ring can significantly increase cytotoxicity against various cancer types .

科学的研究の応用

Anticancer Properties

Research has demonstrated that thiazole and triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole or triazole rings can enhance cytotoxic effects.

A study reported that thiazole derivatives displayed selective cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective inhibition of cell growth . This suggests that N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may also possess similar properties worth exploring for cancer therapeutics.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial and fungal infections. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Agricultural Applications

The compound's ability to modulate biological pathways may extend to agricultural applications as well. Thiazole derivatives have been investigated for their potential use as fungicides and herbicides due to their ability to disrupt microbial growth and plant pathogen interactions .

Material Science Applications

In material science, compounds like this compound can serve as building blocks for synthesizing new materials with specific properties. Their chemical stability and reactivity make them suitable for creating advanced polymers or coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A recent study synthesized a series of thiazole-triazole hybrids and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents like cisplatin. The most active compound exhibited an IC50 value significantly lower than others tested, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The study found that specific derivatives exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in treating resistant infections .

化学反応の分析

1.1. Thiazole Core Formation

The 4-methyl-2-(o-tolyl)thiazole moiety is synthesized via Hantzsch thiazole synthesis or modified cyclization methods:

-

α-Halocarbonyl intermediates : Reaction of 2-(o-tolyl)acetonitrile derivatives with α-haloketones (e.g., chloroacetone) in the presence of thiourea or thioamides under basic conditions (KOH/EtOH) yields the thiazole ring .

-

Microwave-assisted cyclization : Optimized protocols using microwave irradiation reduce reaction times (<30 min) and improve yields (>85%) .

Example Reaction :

2-(o-Tolyl)acetonitrile+α-ChloroketoneThiourea, KOH/EtOH4-Methyl-2-(o-tolyl)thiazole[5][6]

1.2. Acetamide Linker Installation

The acetamide bridge is introduced via amidation or N-alkylation :

-

Stepwise coupling : Reacting 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde with 2-(1H-1,2,4-triazol-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) yields the target compound .

-

Reductive amination : Alternative routes employ NaBH3CN-mediated reductive amination between the aldehyde and triazole-containing amines .

2.1. Triazole Ring Reactivity

The 1,2,4-triazole group participates in:

-

Hydrogen bonding : Facilitates coordination with metal ions (e.g., Zn2+, Cu2+) to form stable complexes, enhancing antimicrobial activity .

-

Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides at the N1 position to generate derivatives (e.g., sulfonamides) .

2.2. Thiazole Ring Modifications

-

Electrophilic substitution : Bromination or nitration occurs preferentially at the 5-position of the thiazole ring due to electron-donating methyl and o-tolyl groups .

-

Oxidative stability : The thiazole ring resists oxidation under mild conditions but degrades in strong acidic media (e.g., HNO3) .

Stability and Degradation Studies

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Advantages |

|---|---|---|---|

| Hantzsch thiazole | 70–75 | 12 hrs | Scalable, low-cost reagents |

| Microwave cyclization | 85–90 | 25 min | High efficiency, reduced side products |

| Reductive amination | 65–70 | 6 hrs | Mild conditions, avoids coupling agents |

特性

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-11-5-3-4-6-13(11)16-20-12(2)14(23-16)7-18-15(22)8-21-10-17-9-19-21/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNLCZSDVBUDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。